
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine is a specialized organic compound characterized by its unique structure, which includes both butyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine typically involves the reaction of butadiene derivatives with trimethylsilyl reagents. One common method includes the cyclization of 2,3-bis(trimethylsilyl)buta-1,3-diene with acyl chlorides in the presence of aluminum trichloride . This reaction affords polysubstituted furans, which can be further modified to obtain the desired diamine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine undergoes various types of chemical reactions, including:
Cyclization Reactions: The compound can participate in cyclization reactions to form polysubstituted furans.
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Cyclization: Acyl chlorides and aluminum trichloride are commonly used reagents for cyclization reactions.
Major Products
The major products formed from these reactions include polysubstituted furans and various substituted derivatives of the original compound .
Scientific Research Applications
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Catalysis: It can be used as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N2,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine involves its ability to participate in cyclization and substitution reactions. The trimethylsilyl groups provide steric hindrance and electronic effects that influence the reactivity of the compound . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1,3-butadiene: Another diene with similar reactivity but different substituents.
1,4-Bis(trimethylsilyl)buta-1,3-diyne: A related compound used in the synthesis of butadiyne motifs.
Uniqueness
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine is unique due to the presence of both butyl and trimethylsilyl groups, which confer specific reactivity and steric properties that are not found in other similar compounds .
Properties
CAS No. |
139326-67-3 |
|---|---|
Molecular Formula |
C18H40N2Si2 |
Molecular Weight |
340.7 g/mol |
IUPAC Name |
2-N,3-N-dibutyl-2-N,3-N-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine |
InChI |
InChI=1S/C18H40N2Si2/c1-11-13-15-19(21(5,6)7)17(3)18(4)20(16-14-12-2)22(8,9)10/h3-4,11-16H2,1-2,5-10H3 |
InChI Key |
PMMWEYSPLHKCNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=C)C(=C)N(CCCC)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


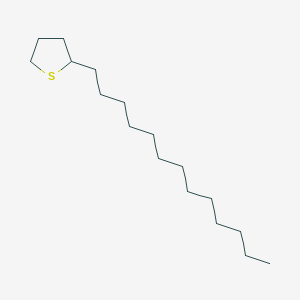
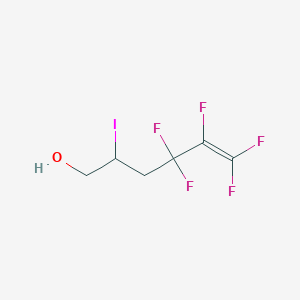
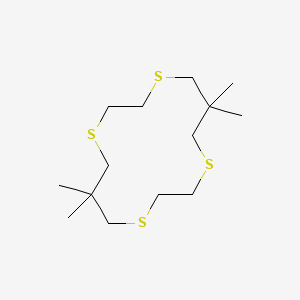
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
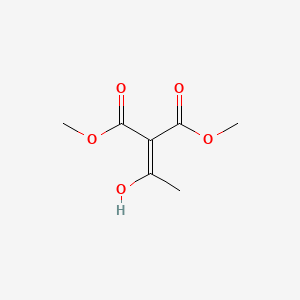
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
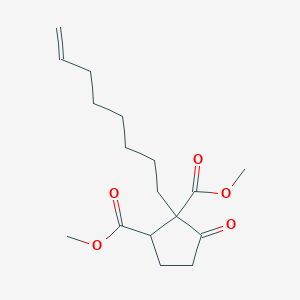

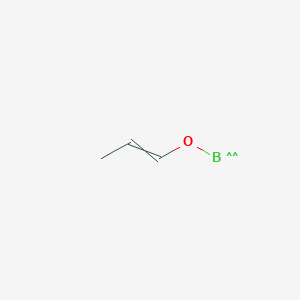
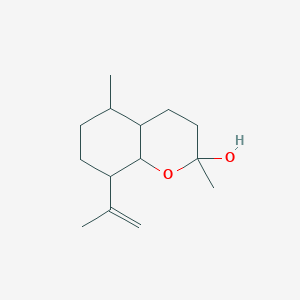
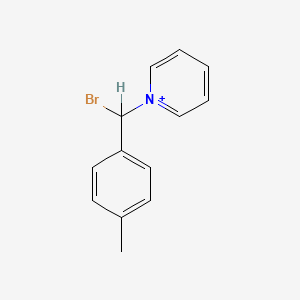
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)

![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
